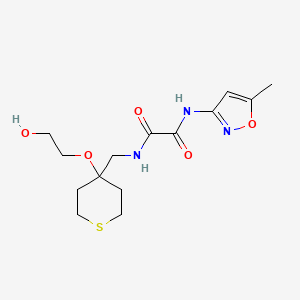

N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5S/c1-10-8-11(17-22-10)16-13(20)12(19)15-9-14(21-5-4-18)2-6-23-7-3-14/h8,18H,2-7,9H2,1H3,(H,15,19)(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDSILZAXXLFND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC2(CCSCC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps:

Formation of the Tetrahydrothiopyran Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

Introduction of the Hydroxyethoxy Group: This can be achieved through nucleophilic substitution reactions using ethylene oxide or similar reagents.

Formation of the Isoxazole Ring: This step often involves the cyclization of a nitrile oxide intermediate.

Coupling of the Tetrahydrothiopyran and Isoxazole Rings: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Formation of the Oxalamide Group: This final step involves the reaction of the coupled intermediate with oxalyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Vergleich Mit ähnlichen Verbindungen

Structural Analog 1: N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (CAS: 897758-01-9)

Key Differences :

Implications :

Structural Analog 2: Oxalamide Derivatives with Tetrahydrothiazolo-Pyridine Moieties (–4)

Example Compound : N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide .

Key Differences :

Implications :

- Analog 2’s cyclohexyl and tetrahydrothiazolo-pyridine groups introduce stereochemical complexity, which may enhance target specificity but complicate synthesis.

- The dimethylcarbamoyl group in Analog 2 could improve metabolic stability compared to the target’s hydroxyethoxy group, which might be prone to oxidation .

Structural Analog 3: Thiazolidinone-Based Compounds ()

Example Compound: 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (Compound 9) .

Key Differences :

Implications :

- Analog 3’s thiazolidinone core is associated with diverse biological activities (e.g., antimicrobial, anti-inflammatory), whereas the target’s isoxazole and thiopyran groups may offer unique binding profiles.

- The higher melting point of Analog 3 suggests greater crystalline stability, possibly due to planar aromatic substituents absent in the target compound .

Biologische Aktivität

N1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, which includes a tetrahydrothiopyran moiety and an isoxazole ring, suggests various biological activities that warrant detailed investigation. This article synthesizes findings from diverse sources to elucidate the compound's biological activity, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 385.48 g/mol. The presence of functional groups such as hydroxyl, ether, and amide contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 385.48 g/mol |

| Classification | Oxalamide derivative |

While the precise mechanisms of action for this compound are not fully understood, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in various physiological processes. Preliminary studies suggest potential antiviral activity, particularly against herpesviruses, as indicated by its structural similarity to known antiviral compounds.

Antiviral Activity

Research indicates that compounds structurally related to this compound exhibit significant antiviral properties. For instance, derivatives containing the tetrahydrothiopyran ring have demonstrated effectiveness against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), as well as varicella-zoster virus (VZV). The effective concentrations (EC50 values) reported for similar compounds range from to , showcasing their potency in inhibiting viral replication .

Antimicrobial Activity

Additionally, studies have highlighted the antimicrobial potential of oxalamide derivatives. A series of oxazolidinones derived from tetrahydrothiopyran structures have been synthesized and evaluated for their activity against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis. These compounds exhibited enhanced antibacterial properties, indicating that this compound may similarly possess antimicrobial effects .

Case Study 1: Antiviral Efficacy

A study conducted on a series of tetrahydrothiopyran derivatives demonstrated that modifications at the nitrogen and carbon positions significantly influenced antiviral efficacy. The compound N1-(3-chloro-2-methylphenyl)-N2-(4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide showed promising results in vitro against VZV with an EC50 value of . This suggests that further optimization of the side chains could enhance antiviral activity .

Case Study 2: Structure–Activity Relationship

A comprehensive analysis of structure–activity relationships (SAR) among oxalamide derivatives revealed that specific substitutions on the isoxazole ring significantly impacted biological activity. Compounds with electron-withdrawing groups exhibited higher potency against HSV strains compared to those with electron-donating groups. This finding emphasizes the importance of molecular modifications in developing effective antiviral agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.